REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH2:8].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O.[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C1COCC1.CO>[ClH:10].[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH:8][CH2:14][C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([Cl:10])[CH:12]=1 |f:0.1,3.4,5.6,9.10|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CCCN)=O
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Name
|
TEA
|
Quantity
|
67.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
14.75 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 20° C. for 15 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to −20° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1 h at 0° C
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The crude was partially concentrated under reduced pressure at 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 20° C
|
Type
|
ADDITION
|
Details
|
The residue, in solution in 1600 mL of Et2O, was treated with 87 mL of HCl 2N in Et2O
|
Type
|
CUSTOM
|
Details
|
A solid was formed
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
pentane and dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(CCCNCC1=CC(=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |